molecular formula C15H14N2O2S B2777792 3-(Ethoxycarbonylamino)phenothiazine CAS No. 14966-87-1

3-(Ethoxycarbonylamino)phenothiazine

Cat. No. B2777792
CAS RN: 14966-87-1
M. Wt: 286.35
InChI Key: LQXGFIZNOWLBEK-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonylamino)phenothiazine (ECAP) is an organic compound with a phenothiazine core structure. It is a derivative of phenothiazine, a widely studied compound with a variety of applications in the fields of medicine, chemistry, and pharmacology. ECAP is of particular interest due to its unique properties and potential for use in various applications.

Scientific Research Applications

Energy Storage and Conversion

Phenothiazine derivatives have been tailored for high-concentration redox electrolytes in nonaqueous redox flow batteries, aiming to enhance the physical and electrochemical behavior of these electrolytes. By functionalizing the phenothiazine core, researchers have improved solubility and enabled multiple electron transfer, which is critical for developing efficient redox couples for energy storage applications (Attanayake et al., 2019).

Catalysis and Nanotechnology

The photochemical properties of phenothiazine aggregates have been utilized in oxidative catalysis and the synthesis of gold nanoparticles. These nanoparticles have potential applications in nanotechnology, including Boolean logic operations, highlighting the versatility of phenothiazine derivatives in catalyzing reactions and creating functional nanomaterials (Santos et al., 2020).

Solar Energy Harvesting

Phenothiazine derivatives have been investigated for their use in dye-sensitized solar cells (DSSCs). Modifications in the phenothiazine structure, such as the incorporation of various conjugated linkers, have demonstrated significant effects on the performance of DSSCs. This research highlights the potential of phenothiazine derivatives in improving solar energy conversion efficiencies (Kim et al., 2011).

Antimicrobial Applications

Phenothiazine derivatives have also shown promise in antimicrobial applications. Synthesis and testing of various phenothiazine-3-sulfonate derivatives have revealed significant antibacterial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Vasudha et al., 2016).

Material Science and Photonic Applications

Research into phenothiazine derivatives has extended into material science, particularly in the development of charge transfer materials for photovoltaic and electrochemical applications. The synthesis and characterization of phenothiazine-based compounds have provided insights into their structural properties and potential uses in photonic applications (Al-Zahrani et al., 2016).

properties

IUPAC Name

ethyl N-(10H-phenothiazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-12-14(9-10)20-13-6-4-3-5-11(13)17-12/h3-9,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXGFIZNOWLBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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